molecular formula C8H11ClN2O2 B2706030 2-(2-Cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride CAS No. 2418730-78-4

2-(2-Cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride

Cat. No.: B2706030
CAS No.: 2418730-78-4
M. Wt: 202.64
InChI Key: CMMVTDFULHJMGU-UHFFFAOYSA-N
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Description

“2-(2-Cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C8H11ClN2O2. It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight is 202.64.

Scientific Research Applications

Structural and Magnetic Properties of Hydrochloride Crystals

Research on hydrochloride crystals based on similar imidazole derivatives reveals insights into the relationship between magnetic properties and crystal-stacking structures. One study explored the diamagnetic properties of imidazole radical crystals and their supramolecular interactions, indicating potential applications in materials science and magnetic property analysis (Guo-Ping Yong et al., 2013).

Catalysis and Chemical Synthesis

N-heterocyclic carbenes (NHCs), including imidazolyl derivatives, have shown to be efficient catalysts in transesterification and acylation reactions. This suggests the potential use of the chemical in the development of new catalytic methods for esterification and acylation, which are key reactions in pharmaceutical and material science industries (G. Grasa et al., 2002).

Chromotropic and Photochromic Properties

The chromotropic and photochromic properties of imidazole derivatives have been studied, showing potential for applications in the development of materials with light-responsive properties. This can be used in designing smart materials for sensors, displays, and light-controlled switches (Y. Sakaino, 1983).

Coordination Chemistry and Supramolecular Structures

Imidazole derivatives have been used to synthesize complexes with unique coordination modes and structures, such as polymeric chain structures and macrocyclic tetranuclear structures. These findings are relevant for the development of novel coordination compounds with potential applications in catalysis, materials science, and molecular recognition (Xiangdong Gan et al., 2011).

Green Chemistry and Sustainable Synthesis

Imidazol-1-yl-acetic acid has been identified as a green bifunctional organocatalyst for the synthesis of certain compounds under solvent-free conditions, highlighting its role in promoting eco-friendly chemical processes. This supports the application of imidazole derivatives in green chemistry initiatives, aiming to reduce the environmental impact of chemical synthesis (S. Nazari et al., 2014).

Mechanism of Action

Properties

IUPAC Name

2-(2-cyclopropyl-1H-imidazol-5-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2.ClH/c11-7(12)3-6-4-9-8(10-6)5-1-2-5;/h4-5H,1-3H2,(H,9,10)(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMVTDFULHJMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(N2)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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